1-(4-Bromophenyl)-2-chloropropan-1-one
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Overview
Description
1-(4-Bromophenyl)-2-chloropropan-1-one is an organic compound with the molecular formula C8H7BrClO. It is a derivative of acetophenone, where a bromine atom is attached to the para position of the benzene ring, and a chlorine atom is attached to the alpha carbon of the propanone group. This compound is of interest in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Bromophenyl)-2-chloropropan-1-one can be synthesized through several methods:
Friedel-Crafts Acylation: This involves the reaction of 4-bromobenzene with chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds through the formation of an acylium ion intermediate, which then attacks the benzene ring to form the desired product.
Nucleophilic Substitution: Another method involves the nucleophilic substitution of 4-bromophenol with chloroacetyl chloride in the presence of a base such as pyridine. This reaction forms the corresponding ester, which can then be hydrolyzed to yield the target compound.
Industrial Production Methods: In an industrial setting, the compound is typically produced using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the formation of the desired product while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromophenyl)-2-chloropropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4-bromobenzoyl chloride, which is useful in further synthetic applications.
Reduction: Reduction of the compound can lead to the formation of 1-(4-bromophenyl)-2-chloropropan-1-ol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines, to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like ammonia (NH3) and amines are used, often in the presence of a base.
Major Products Formed:
4-Bromobenzoyl Chloride: Used in the synthesis of other brominated compounds.
1-(4-Bromophenyl)-2-chloropropan-1-ol: A useful intermediate in organic synthesis.
Scientific Research Applications
1-(4-Bromophenyl)-2-chloropropan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe in biological studies to understand the interaction of brominated compounds with biological systems.
Medicine: It serves as a precursor in the synthesis of drugs that target specific biological pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-(4-Bromophenyl)-2-chloropropan-1-one exerts its effects depends on its specific application
Molecular Targets: The bromine and chlorine atoms can interact with enzymes and receptors, affecting their activity.
Pathways Involved: The compound may be involved in pathways related to oxidative stress, inflammation, and cell signaling.
Comparison with Similar Compounds
4-Bromoacetophenone: Similar structure but lacks the chlorine atom.
2-Chloroacetophenone: Similar structure but lacks the bromine atom.
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Properties
IUPAC Name |
1-(4-bromophenyl)-2-chloropropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO/c1-6(11)9(12)7-2-4-8(10)5-3-7/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWLIUMZBOPOTCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=C(C=C1)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.51 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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